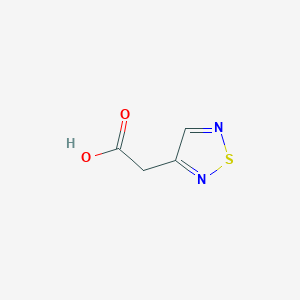
2-(1,2,5-Thiadiazol-3-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,5-Thiadiazol-3-yl)acetic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method starts with cyanoacetamide, which undergoes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization to yield the desired product . The overall yield of this process can be around 57%.
Industrial Production Methods
For industrial production, the synthesis route involving cyanoacetamide is preferred due to its low cost, simple process, and clear reaction mechanism. This method is suitable for large-scale production and involves the use of hydroxylamine hydrochloride, dimethyl sulfate, phosphoryl chloride, aqueous ammonia, triethylamine, and potassium thiocyanate .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,5-Thiadiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiadiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and phase-transfer catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like bromine and potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(1,2,5-Thiadiazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of cephalosporin antibiotics, such as ceftobiprole and ceftaroline
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1,2,5-Thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate in cephalosporin antibiotics, the compound contributes to the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different biological functions.
5-Amino-1,2,4-thiadiazole-3-yl acetic acid: Another thiadiazole derivative with similar chemical properties but different applications.
Uniqueness
2-(1,2,5-Thiadiazol-3-yl)acetic acid is unique due to its specific structure and the presence of the 1,2,5-thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of advanced pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C4H4N2O2S |
|---|---|
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-9-6-3/h2H,1H2,(H,7,8) |
Clé InChI |
WIEHDWXQVOBJPC-UHFFFAOYSA-N |
SMILES canonique |
C1=NSN=C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


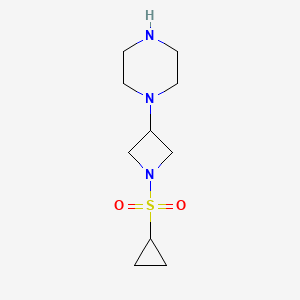
![[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride](/img/structure/B13574259.png)
![7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13574264.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13574266.png)
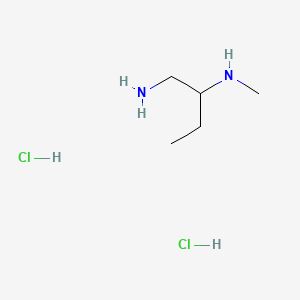
![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)
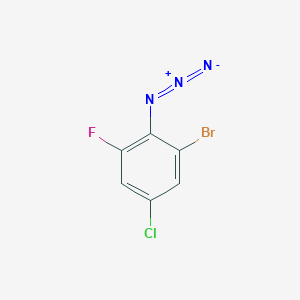

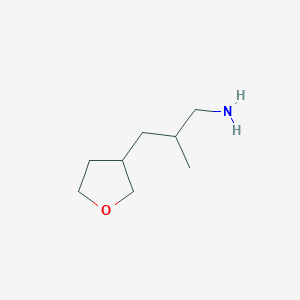
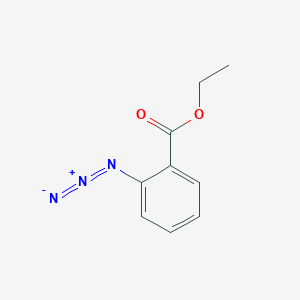
![1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13574305.png)

![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)

